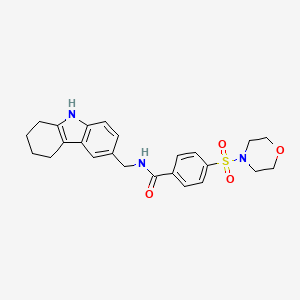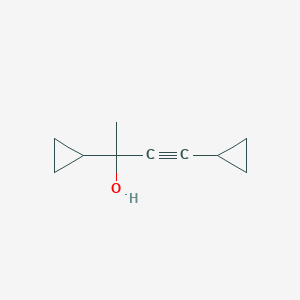
2,4-Dicyclopropylbut-3-yn-2-ol
Übersicht
Beschreibung
2,4-Dicyclopropylbut-3-yn-2-ol (DCPB) is a cyclic ether compound that is used in a variety of industrial and scientific applications. It is a colorless liquid with a sweet, ether-like odor and a boiling point of 134-135°C. DCPB is used as a solvent in organic synthesis, as well as a reagent in the synthesis of other compounds. It is also used in the production of polymers, pharmaceuticals, and other industrial products. In addition, DCPB has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Efficient Chiral Auxiliary and Protecting Group for Boronic Acids
Research has demonstrated the utility of certain compounds as chiral auxiliaries in cyclopropanation reactions, highlighting the ability to generate functionalized bicyclopropanes. This suggests the potential for 2,4-Dicyclopropylbut-3-yn-2-ol to be involved in similar cyclopropanation reactions or to serve as a precursor in the synthesis of boron-containing compounds (Luithle & Pietruszka, 2000).
Catalysis in Cyclocondensation Reactions
The use of donor–acceptor cyclopropanes in cyclocondensation reactions to access biologically relevant scaffolds suggests a potential role for 2,4-Dicyclopropylbut-3-yn-2-ol in similar transformations, possibly as a reactant or intermediate in the synthesis of complex heterocycles (Ortega et al., 2021).
Thermally Stable Alkynes
Studies on the synthesis and properties of certain alkynes have shown thermal stability and reactivity under various conditions, which could be relevant for the manipulation or derivatization of 2,4-Dicyclopropylbut-3-yn-2-ol in synthetic chemistry applications (Sydnes et al., 2007).
Iodohydroxylation and Rearrangement Reactions
The iodohydroxylation of alkylidenecyclopropanes, yielding iodocyclopropylmethanol and related derivatives, showcases reaction pathways that might be applicable to or inspired by the structure of 2,4-Dicyclopropylbut-3-yn-2-ol, offering avenues for functional group interconversion or ring expansion (Yang & Huang, 2008).
Spirocyclic and Bicyclic Compound Synthesis
The formation of spiro and bicyclic structures from cyclopropenes and azomethine ylides via [3 + 2]-cycloaddition highlights a synthetic strategy that could potentially be applied to derivatives of 2,4-Dicyclopropylbut-3-yn-2-ol, indicating its use in constructing complex molecular architectures (Filatov et al., 2017).
Eigenschaften
IUPAC Name |
2,4-dicyclopropylbut-3-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-10(11,9-4-5-9)7-6-8-2-3-8/h8-9,11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXXQUKLWDPHIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC1CC1)(C2CC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2675794.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2675795.png)
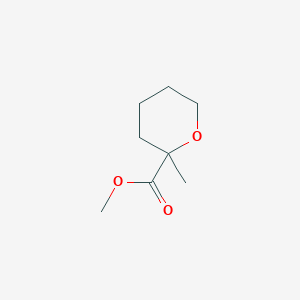
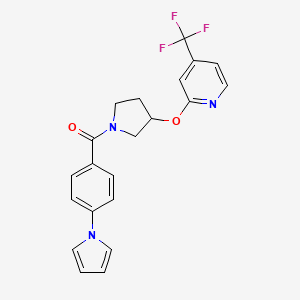
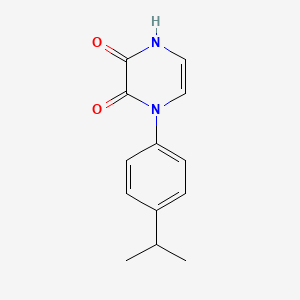
![Ethyl 4-[[2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate](/img/structure/B2675799.png)
![Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2675802.png)
![N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2675803.png)
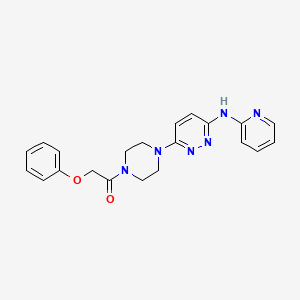
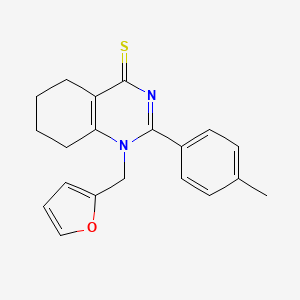
![Tert-butyl 6-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2675807.png)
![1-(3,4-dichlorobenzyl)-3-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2675811.png)
![3-(3-Methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-6-yl)propanoic acid](/img/structure/B2675813.png)
